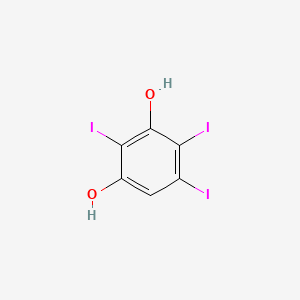

Triiodoresorcinol

Description

Structure

3D Structure

Properties

CAS No. |

58649-90-4 |

|---|---|

Molecular Formula |

C6H3I3O2 |

Molecular Weight |

487.80 g/mol |

IUPAC Name |

2,4,5-triiodobenzene-1,3-diol |

InChI |

InChI=1S/C6H3I3O2/c7-2-1-3(10)5(9)6(11)4(2)8/h1,10-11H |

InChI Key |

LKYUVIRAUFDUTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)I)O)I)O |

Origin of Product |

United States |

Synthetic Methodologies for Triiodoresorcinol and Its Derivatives

Strategies for Regioselective Iodination of Resorcinol (B1680541) Precursors

The regioselective introduction of three iodine atoms onto the resorcinol ring to form 2,4,6-triiodoresorcinol (B104771) is governed by the principles of electrophilic aromatic substitution, with reaction conditions playing a critical role in directing the selectivity.

Electrophilic Aromatic Substitution Pathways in Triiodoresorcinol Formation

The formation of this compound from resorcinol proceeds through an electrophilic aromatic substitution mechanism. stackexchange.com The resorcinol molecule, with its two hydroxyl groups, possesses a highly activated aromatic ring, making it a strong nucleophile. stackexchange.compatsnap.com The hydroxyl groups are ortho-, para-directing activators, significantly increasing the electron density at the 2, 4, and 6 positions of the benzene (B151609) ring. stackexchange.com This enhanced nucleophilicity facilitates the attack on an electrophilic iodine species. stackexchange.com

The electrophile is typically derived from molecular iodine (I₂), which becomes polarized in the reaction medium, creating a transient δ+ charge on one of the iodine atoms (Iδ⁺-Iδ⁻). stackexchange.com The electron-rich resorcinol ring then attacks the electrophilic iodine, leading to the formation of a carbocation intermediate, also known as a Wheland intermediate or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with an iodine atom. stackexchange.com This process occurs sequentially at the three activated positions (2, 4, and 6) to yield 2,4,6-triiodoresorcinol.

Influence of Reaction Conditions and Reagents on Iodination Selectivity

The selectivity of the iodination of resorcinol is highly dependent on the reaction conditions and the choice of iodinating agent. Slight modifications in these parameters can lead to different product distributions, including mixtures of mono-, di-, and tri-iodinated resorcinols. stackexchange.comscispace.com

Under slightly acidic conditions with elementary iodine, the iodination of resorcinol is a slow process, often resulting in a mixture of 2- and 4-iodoresorcinol after an extended period. scispace.com In contrast, the reaction is significantly accelerated in the presence of a weak base like sodium hydrogencarbonate. The addition of sodium hydrogencarbonate to an aqueous mixture of resorcinol and an excess of iodine leads to the rapid precipitation of 2,4,6-triiodoresorcinol. scispace.com The basic conditions enhance the nucleophilicity of the resorcinol. stackexchange.com

The choice of the iodinating reagent also plays a crucial role in regioselectivity. For instance, the use of iodine monochloride (ICl) can favor the formation of 4-iodoresorcinol, with 4,6-diiodoresorcinol as a minor product. stackexchange.com The use of nascent iodine, generated in situ from potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in the presence of hydrochloric acid, has been reported to result in regiospecific 2,4-diiodination of resorcinol at room temperature. stackexchange.com

The following table summarizes the influence of various reaction conditions on the iodination of resorcinol:

| Reagent/Condition | Major Product(s) | Reference |

| I₂ / slightly acidic | Mixture of 2- and 4-iodoresorcinol (slow reaction) | scispace.com |

| I₂ / NaHCO₃ (equimolar) | 2,4,6-Triiodoresorcinol | scispace.com |

| I₂ / NaHCO₃ / 0 °C | 2-Iodoresorcinol | guidechem.com |

| ICl | 4-Iodoresorcinol and 4,6-diiodoresorcinol | stackexchange.com |

| KIO₃ / KI / HCl (nascent iodine) | 2,4-Diiodoresorcinol | stackexchange.com |

Advanced Synthetic Approaches to this compound

To improve the efficiency and selectivity of this compound synthesis, advanced methodologies involving catalyst-mediated reactions and alternative iodinating reagents have been investigated.

Catalyst-Mediated Iodination Reactions

Acid catalysis can play a role in the iodination of resorcinol and the rearrangement of its iodinated derivatives. scispace.com For instance, the rearrangement of 2-iodoresorcinol can be catalyzed by hydrochloric acid or sulfuric acid. scispace.com While strong acids can facilitate these transformations, their use in the direct synthesis of 2,4,6-triiodoresorcinol needs careful control to avoid unwanted side reactions and product degradation.

More targeted catalytic systems have been explored for the iodination of activated aromatic compounds. For example, various methoxy- or methyl-substituted aromatic compounds have been regioselectively iodinated with N-iodosuccinimide (NIS) using a catalytic amount of trifluoroacetic acid, achieving excellent yields under mild conditions. organic-chemistry.org The use of a powerful Lewis acid, such as iron(III) triflimide, generated in situ, has been shown to activate NIS for the efficient iodination of a range of arenes under mild conditions. organic-chemistry.org Silver(I) triflimide has also been used as a catalyst to activate NIS for the iodination of various phenol (B47542) derivatives. organic-chemistry.org While not specifically detailed for the tri-iodination of resorcinol, these catalyst-mediated approaches suggest potential pathways for developing more efficient and selective syntheses of 2,4,6-triiodoresorcinol.

Investigation of Alternative Iodination Reagents and Systems

Several alternative iodinating reagents offer different reactivity profiles and may provide advantages over molecular iodine in the synthesis of this compound. These reagents are often more electrophilic and can lead to cleaner and more efficient reactions.

N-Iodosuccinimide (NIS): NIS is a versatile and easy-to-handle iodinating agent used for various electrophilic iodinations. wikipedia.orgrxsolgroup.com It is considered a milder oxidant and its reactivity can be enhanced with acid catalysts. organic-chemistry.org While a complex mixture of iodinated products was obtained from resorcinol when N-chlorosuccinimide (NCS) was used in a particular procedure, the controlled use of NIS under optimized conditions could offer a more selective route to this compound. scispace.com

Iodine Monochloride (ICl): As a highly polar interhalogen compound, ICl acts as a source of I⁺ and is a useful reagent in organic synthesis for the preparation of aromatic iodides. wikipedia.orgcalibrechem.com It has been noted that ICl in pyridine (B92270) can produce 4-iodoresorcinol as the major product, but also a mixture of other iodo-, di-, and tri-iodoresorcinols. scispace.com Careful control of stoichiometry and reaction conditions would be necessary to drive the reaction towards the desired tri-iodinated product.

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another effective iodinating reagent with higher reactivity and selectivity compared to molecular iodine or NIS in some applications. tcichemicals.com It is a stable solid and the by-product, dimethylhydantoin, is easily removed by aqueous extraction. tcichemicals.com The use of DIH, potentially in the presence of an acid catalyst, could provide an efficient method for the synthesis of 2,4,6-triiodoresorcinol. tcichemicals.com

The following table provides an overview of some alternative iodinating reagents:

| Reagent | Chemical Formula | Key Features |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Mild oxidant, reactivity enhanced by acid catalysts. |

| Iodine Monochloride (ICl) | ICl | Highly polar, source of I⁺, versatile for aromatic iodination. |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | C₅H₆I₂N₂O₂ | High reactivity and selectivity, easy by-product removal. |

Optimization of Synthetic Routes for Impurity Reduction in this compound Production

A significant challenge in the synthesis of 2,4,6-triiodoresorcinol is the formation of a complex mixture of iodinated products, including mono- and di-iodinated resorcinols, which can be difficult to separate from the desired product. scispace.com Optimization of the synthetic route is therefore crucial to minimize these impurities and obtain a high-purity final product.

One of the primary strategies for impurity reduction is the careful control of reaction parameters. This includes optimizing the stoichiometry of the reactants, reaction temperature, and reaction time. For instance, using a sufficient excess of the iodinating agent can help to drive the reaction to completion and favor the formation of the fully substituted tri-iodoresorcinol.

The choice of solvent and the pH of the reaction medium are also critical. As noted, conducting the iodination in a slightly basic aqueous solution with sodium hydrogencarbonate can promote the formation of 2,4,6-triiodoresorcinol. scispace.com

Post-synthesis purification methods are essential for removing any remaining impurities. Recrystallization is a common technique for purifying solid organic compounds. nih.gov However, due to the similar properties of the various iodinated resorcinols, separation by simple recrystallization can be challenging. scispace.com More advanced purification techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) may be necessary to achieve high purity. researchgate.net

Furthermore, the development of robust analytical methods is crucial for monitoring the reaction and quantifying the purity of the final product. An HPLC method has been developed for the quantitative determination of 2,4,6-triiodoresorcinol and related impurities, which is applicable for routine batch certification. Such analytical tools are invaluable for guiding the optimization of the synthesis and ensuring the quality of the final product.

Mechanistic Investigations of Triiodoresorcinol Reactivity

Reaction Pathways in the Formation and Transformation of Triiodoresorcinol

The formation and subsequent reactions of this compound are governed by specific mechanistic pathways that are highly dependent on the reaction conditions. Understanding these pathways is crucial for controlling the synthesis of desired products and for characterizing its role in more complex systems.

Elucidation of Specific Mechanisms in Resorcinol (B1680541) Iodination Processes

The synthesis of this compound occurs through the iodination of resorcinol, a process that proceeds via an electrophilic aromatic substitution mechanism. Resorcinol's two hydroxyl groups activate the aromatic ring, making it highly susceptible to electrophilic attack. The carbon atom situated between the two hydroxyl groups is particularly electron-rich, making it a primary site for substitution. stackexchange.com

The degree of iodination and the position of the iodine substituents on the resorcinol ring are heavily influenced by the reaction conditions, such as temperature and the presence of a base. stackexchange.com For instance, using iodine with sodium bicarbonate at 0°C can yield 2-iodoresorcinol as a major product. stackexchange.com Studies involving kinetic isotope effects, comparing the iodination of resorcinol with its deuterated analogue (resorcinol-d5), have been employed to determine the rate-determining step of the mechanism. psu.eduacs.orgchegg.com These investigations help in rationalizing the reaction rate and the specific steps involved in the substitution process. psu.eduacs.org

Table 1: Mechanistic Details of Resorcinol Iodination

| Feature | Description | Citations |

| Reaction Type | Electrophilic Aromatic Substitution | stackexchange.com |

| Nucleophile | Resorcinol (activated aromatic ring) | stackexchange.com |

| Electrophile | Polarized Molecular Iodine (I₂ → Iδ+−Iδ−) | stackexchange.com |

| Key Intermediates | Arenium ion (Wheland intermediate) | |

| Reaction Order | Second-order overall | psu.eduacs.org |

| Influencing Factors | Base concentration, temperature | stackexchange.com |

| Mechanistic Probes | Kinetic Isotope Effect (kH/kD) | psu.eduacs.org |

Role of this compound as an Intermediate or Byproduct in Complex Chemical Systems

This compound is frequently identified not as a final product but as a reaction intermediate or a byproduct in more extensive chemical syntheses. libretexts.org A prominent example is its formation during the manufacturing of the food color additive FD&C Red No. 3, also known as erythrosine. researchgate.netresearchgate.netnih.gov In this process, this compound is considered a side-reaction product or an intermediate that can persist as an impurity in the final dye. researchgate.netnih.govresearchgate.net

The presence of this compound and other related substances in erythrosine has necessitated the development of specific analytical methods, such as high-performance liquid chromatography (HPLC), to quantify these impurities. researchgate.netresearchgate.netnih.gov These methods are crucial for routine batch certification to ensure the purity of the final product. researchgate.netnih.gov For instance, specifications in the U.S. Code of Federal Regulations have set limits for this compound in FD&C Red No. 3, highlighting its recognized role as a manufacturing byproduct. wikimedia.org It has also been mentioned in the context of iodo-containing organic couplers used in dyeing processes. google.com

Table 2: this compound as an Intermediate or Byproduct

| Chemical System | Role of this compound | Analytical Detection Method | Citations |

| FD&C Red No. 3 (Erythrosine) Synthesis | Intermediate and Byproduct | High-Performance Liquid Chromatography (HPLC) | researchgate.netresearchgate.netnih.gov |

| Iodo-containing Organic Couplers | Intermediate | Not specified | google.com |

Theoretical and Experimental Studies of this compound Reaction Kinetics

In the solid state, the reactivity of 2,4,6-triiodoresorcinol (B104771) (TIR) has also been explored. Research on the transformation of TIR polymorphs has indicated that the reaction follows first-order kinetics. cardiff.ac.uk These solid-state kinetic studies provide insights into the reaction mechanisms occurring within a crystalline matrix, which can differ significantly from reactions in solution. cardiff.ac.ukgla.ac.uk

Chemical Stability and Decomposition Pathways of this compound in Various Chemical Environments

The chemical stability of this compound is a critical factor, particularly in analytical and industrial contexts. The compound is known to be unstable, especially in certain solvents. Research has shown that 2,4,6-triiodoresorcinol (identified as I3R) undergoes rapid decomposition in aqueous solutions. researchgate.netresearchgate.netnih.gov This instability presents a significant challenge for its quantification and analysis.

To overcome this issue, analytical procedures have been specifically designed to minimize degradation. For example, when using HPLC to determine the amount of this compound in samples of FD&C Red No. 3, the dye portions are dissolved in methanol (B129727), and the analysis is performed on freshly prepared solutions to prevent decomposition. researchgate.netresearchgate.netnih.gov

The decomposition of a chemical compound can be influenced by several factors, including temperature, light, moisture, oxygen, and pH. iipseries.org Degradation pathways often involve reactions such as hydrolysis or oxidation. iipseries.org While specific decomposition products for this compound are not detailed in the available literature, its known instability in aqueous environments suggests that hydrolysis may be a primary degradation pathway. lgcstandards.comchemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for Triiodoresorcinol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Triiodoresorcinol Structure Determination

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. creative-biolabs.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. core.ac.uk For a molecule like this compound, both one-dimensional and two-dimensional NMR experiments are essential for a complete assignment of its proton and carbon skeletons.

One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen and carbon atoms in a molecule. nih.gov

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is predicted to be relatively simple due to the high degree of substitution. For the common isomer 2,4,6-triiodoresorcinol (B104771), the spectrum would be characterized by two main types of signals:

Aromatic Proton : A single signal corresponding to the sole proton remaining on the aromatic ring (H-5). Its chemical shift would be influenced by the deshielding effects of the adjacent iodine and hydroxyl groups.

Hydroxyl Protons : Two distinct signals for the two hydroxyl (-OH) protons. The chemical shifts of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For 2,4,6-triiodoresorcinol, which possesses a plane of symmetry, four distinct carbon signals are expected:

C-H Carbon : One signal for the carbon atom bonded to the remaining aromatic proton.

C-OH Carbons : One signal for the two equivalent carbon atoms bearing the hydroxyl groups.

C-I Carbons : Two separate signals for the carbon atoms bonded to iodine. The carbon flanked by two hydroxyl groups (C-2) will have a different chemical environment than the carbons flanked by a hydroxyl and an iodine group (C-4 and C-6). The introduction of iodine, a heavy atom, typically shifts the resonance of the directly attached carbon to a significantly upfield (lower ppm) position.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 2,4,6-triiodoresorcinol.

| Atom | Technique | Predicted Chemical Shift (ppm) | Justification |

| H-5 | ¹H NMR | ~7.0-7.5 | Aromatic proton in an electron-rich ring, influenced by adjacent iodine and hydroxyl groups. |

| 1-OH, 3-OH | ¹H NMR | Variable (e.g., ~5.0-9.0) | Chemical shift is highly dependent on solvent and hydrogen bonding. |

| C-5 | ¹³C NMR | ~90-100 | Aromatic CH carbon. |

| C-1, C-3 | ¹³C NMR | ~155-160 | Aromatic C-OH carbons, highly deshielded by oxygen. |

| C-2 | ¹³C NMR | ~75-85 | Aromatic C-I carbon, shielded by the heavy atom effect of iodine. |

| C-4, C-6 | ¹³C NMR | ~80-90 | Aromatic C-I carbons, shielded by the heavy atom effect of iodine. |

This is an interactive data table based on predicted values.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between different nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In 2,4,6-triiodoresorcinol, no cross-peaks would be expected in the COSY spectrum for the aromatic region, as the single aromatic proton has no adjacent proton neighbors to couple with.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom they are attached to. researchgate.net For this compound, this experiment would show a single cross-peak, definitively linking the aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. sdsu.edu This provides crucial information about the connectivity of the molecular skeleton. For 2,4,6-triiodoresorcinol, the following key correlations would be expected:

The aromatic proton (H-5) would show correlations to the carbons at positions C-1, C-3, C-4, and C-6, establishing its position on the ring relative to the substituted carbons.

The hydroxyl protons would show correlations to their attached carbons (C-1 and C-3) and the adjacent iodinated carbons (C-2 and C-4/C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net In this compound, a NOESY spectrum would reveal spatial proximity between the hydroxyl protons and the lone aromatic proton (H-5), confirming their positions on the same side of the molecule.

The expected correlations from 2D NMR experiments are summarized in the table below.

| Experiment | Correlating Nuclei | Expected Key Correlations for 2,4,6-Triiodoresorcinol |

| COSY | ¹H ↔ ¹H (2-3 bonds) | No aromatic cross-peaks expected. |

| HSQC | ¹H ↔ ¹³C (1 bond) | H-5 ↔ C-5 |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-5 ↔ C-1, C-3, C-4, C-6 |

| NOESY | ¹H ↔ ¹H (through space) | H-5 ↔ 1-OH, 3-OH |

This is an interactive data table based on predicted correlations.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). fiu.eduyoutube.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₃I₃O₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.commdpi.com

| Property | Value | Reference |

| Molecular Formula | C₆H₃I₃O₂ | nih.gov |

| Molecular Weight | 487.80 g/mol | nih.gov |

| Exact Mass | 487.7267 Da | nih.gov |

| Monoisotopic Mass | 487.7267 Da | nih.gov |

This is an interactive data table based on computed properties. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. wikipedia.orgchromatographyonline.com It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. nih.gov Given the acidic nature of the phenolic hydroxyl groups, this compound is expected to ionize efficiently in negative-ion mode to produce a prominent [M-H]⁻ ion at m/z 486.7.

When coupled with tandem mass spectrometry (MS/MS), fragmentation of the parent ion can be induced to yield structural information. nih.gov The fragmentation of this compound would likely involve characteristic losses, such as:

Loss of one or more iodine atoms (I, mass ~127 Da).

Loss of hydrogen iodide (HI).

Cleavage of the aromatic ring under higher energy conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structural Insights

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds. The FTIR spectrum of this compound would be expected to show strong, characteristic absorption bands for the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Raman Spectroscopy : This technique involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. spectraplasmonics.com The Raman spectrum of this compound would be useful for identifying vibrations of the aromatic ring (C=C) and the carbon-iodine (C-I) bonds. The S-H stretching frequency in thiols appears around 2550 cm⁻¹ in FTIR spectra, but the peak is often weak. rsc.org Similarly, C-S vibrations in thiols are observed between 650-700 cm⁻¹. rsc.org

The table below lists the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak | Medium |

| Aromatic C=C | Ring Stretching | 1400-1600 | Medium | Strong |

| C-O | Stretching | 1200-1300 | Strong | Medium |

| C-I | Stretching | 500-600 | Strong | Strong |

This is an interactive data table based on typical vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for characterizing the electronic transitions within a molecule. For aromatic compounds such as this compound, UV-Vis spectroscopy provides valuable insights into the π-electron system of the benzene (B151609) ring and the influence of its substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelengths at which these absorptions occur, and their intensities, are highly dependent on the molecular structure.

The UV spectrum of the parent compound, resorcinol (B1680541) (1,3-dihydroxybenzene), exhibits characteristic absorption bands related to the electronic transitions of the benzene chromophore. The introduction of three bulky, electron-withdrawing iodine atoms onto the resorcinol ring, to form 2,4,6-triiodoresorcinol, is expected to significantly modify the UV-Vis absorption spectrum. The iodine atoms, with their available non-bonding electrons, and their electron-withdrawing inductive effects, can cause a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima (λmax), as well as changes in the molar absorptivity. These shifts are a result of the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the π-electron system.

Detailed research findings on the specific UV-Vis absorption maxima of this compound are not extensively documented in publicly available literature. However, based on the spectroscopic properties of other iodinated phenols and substituted benzenes, it is possible to predict the general characteristics of its spectrum. The primary electronic transitions expected for this compound are π→π* transitions associated with the substituted benzene ring. The presence of both hydroxyl (electron-donating) and iodo (electron-withdrawing and heavy atom effect) substituents would likely result in a complex spectrum with multiple overlapping absorption bands.

The following table provides a hypothetical representation of the UV-Vis absorption data for this compound in a common solvent like ethanol, based on the expected electronic transitions for a polysubstituted benzene derivative of this nature.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Probable Electronic Transition |

|---|---|---|

| ~210-220 | ~25,000-35,000 | π→π* (E2-band) |

Note: This data is illustrative and based on theoretical principles of substituent effects on aromatic systems, not on direct experimental measurement of this compound.

Derivative spectrophotometry is an advanced analytical technique that can be employed to enhance the resolution of overlapping spectral bands in the zero-order UV-Vis spectrum. This method involves the mathematical differentiation of the absorbance spectrum with respect to wavelength. The first derivative spectrum plots the rate of change of absorbance with wavelength (dA/dλ) against wavelength, while the second derivative spectrum plots the curvature of the original spectrum (d²A/dλ²) against wavelength.

The primary advantages of derivative spectrophotometry include:

Resolution of overlapping peaks: It can resolve a shoulder on the side of a main absorption band into a distinct peak in the derivative spectrum, allowing for the identification and quantification of individual components in a mixture.

Elimination of background interference: Broad, slowly changing background absorbance can be effectively minimized or eliminated, thereby increasing the signal-to-noise ratio.

Enhanced spectral detail: Fine structures that are not apparent in the zero-order spectrum can be revealed.

For a compound like this compound, which may be present in a complex matrix or alongside related iodinated compounds or precursors, derivative spectrophotometry would be a valuable tool. For instance, in a synthetic mixture containing resorcinol, mono-, di-, and tri-iodinated species, the zero-order spectra would likely be a composite of overlapping bands. By calculating the first or higher-order derivatives, specific wavelengths where the derivative signal of one compound is zero (a zero-crossing point) while another has a significant positive or negative peak can be identified. This allows for the selective determination of one compound in the presence of others.

The table below illustrates the potential application of first-derivative spectrophotometry for the analysis of this compound, indicating the parameters that would be determined from the derivative spectrum.

Interactive Data Table: Parameters from First-Derivative Spectrophotometry of this compound

| Parameter | Description | Application in Analysis |

|---|---|---|

| Maximum Amplitude (Dmax) | The peak height in the first-derivative spectrum. | Proportional to the concentration of the analyte. |

| Minimum Amplitude (Dmin) | The trough depth in the first-derivative spectrum. | Also proportional to the concentration of the analyte. |

| Zero-Crossing Wavelength (λzero) | The wavelength at which the derivative spectrum crosses the zero axis. | Can be used for the quantification of an interfering substance that has a non-zero derivative value at this wavelength. |

Crystallographic and Solid State Investigations of Triiodoresorcinol

Polymorphism Studies of Triiodoresorcinol Crystal Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. scielo.br Research has demonstrated that 2,4,6-triiodoresorcinol (B104771) (TIR) is a polymorphic compound, crystallizing in at least two different forms. rsc.org

Identification and Characterization of Orthorhombic and Monoclinic Polymorphs

This compound has been identified to crystallize in two distinct polymorphic forms: an orthorhombic (TIR-O) and a monoclinic (TIR-M) form. rsc.org The orthorhombic polymorph crystallizes in the P212121 space group, while the monoclinic form is found in the P21/n space group. rsc.orgrsc.org

The structural determination of these polymorphs has been achieved through single-crystal X-ray diffraction. rsc.org The key crystallographic data for the orthorhombic and monoclinic forms of this compound are summarized in the table below.

These distinct crystal systems arise from different arrangements of the this compound molecules in the solid state, influenced by the interplay of various intermolecular forces. rsc.org

Solid-State Transformations Induced by Mechanical Stress or Solvent Exposure

The interconversion between polymorphic forms can be triggered by external stimuli such as mechanical stress (e.g., grinding) or exposure to different solvents during crystallization. While specific studies detailing these transformations for this compound are not extensively documented in the provided context, the general principles of solid-state chemistry suggest that such transformations are plausible. For instance, grinding can introduce defects and provide the energy needed to convert a metastable form to a more stable one. Similarly, the choice of solvent can dictate which polymorph nucleates and grows, based on the solubility and interaction of the solute with the solvent. researchgate.net The existence of both orthorhombic and monoclinic forms suggests that their relative stability is likely influenced by such processing conditions. rsc.org

Supramolecular Chemistry and Intermolecular Interactions in this compound Crystals

The crystal packing of this compound is dictated by a combination of non-covalent interactions, primarily inter-halogen bonds and hydrogen bonds. These interactions are fundamental to the formation of the specific supramolecular architectures observed in its polymorphs. rsc.orgias.ac.in

Analysis of Inter-halogen (I…I) Interactions

Inter-halogen interactions, particularly iodine-iodine (I···I) contacts, play a crucial role in the crystal engineering of halogenated organic molecules. rsc.org These interactions are generally classified into two types: Type I, where the C–I···I angles are approximately equal (θ1 ≈ θ2), and Type II, where one angle is close to 180° and the other is around 90° (θ1 ≈ 180°, θ2 ≈ 90°). rsc.org The Type II geometry is often considered a result of specific, stabilizing interactions due to the anisotropic distribution of electron density on the iodine atom. rsc.org

In the crystal structures of this compound, these I···I interactions are significant in mediating the packing of the molecules. rsc.org For example, in the monoclinic form (TIR-M), molecules form a tape-like structure through I1···I1 (3.74 Å) and I2···I3 (3.91 Å) interactions. rsc.org These tapes are further connected via I3···I1 (3.92 Å) interactions. rsc.org

Isostructurality Phenomena Involving this compound and Related Halogenated Phenols

Isostructurality, where different compounds crystallize in the same or very similar structures, is a phenomenon observed between this compound and other related iodo-hydroxy-benzenes. rsc.org This structural similarity provides a basis for understanding and predicting crystal structures within a family of compounds.

This compound and triiodophloroglucinol (TIG) exhibit a rare case of isostructural polymorphism, where both compounds crystallize in both orthorhombic and monoclinic forms, and these respective forms are isostructural to each other (TIR-O is isostructural with TIG-O, and TIR-M is isostructural with TIG-M). rsc.org

The orthorhombic polymorph of this compound (TIR-O) is also isostructural with 1,3,5-triiodobenzene (B10644) (TIB), while the monoclinic form (TIR-M) shows structural similarity to 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (TIF). rsc.org This establishes a structural link across a series of triiodobenzene derivatives, highlighting the influential role of the iodine substitution pattern in dictating the crystal packing. rsc.org The high degree of structural similarity is further confirmed by the formation of binary solid-solutions, such as between triiodophenol (TIP) and TIR-O. rsc.org

The table below lists the compounds mentioned in this article.

Cocrystallization and Solid Solution Research of this compound with Co-formers

The investigation into the solid-state properties of 2,4,6-triiodoresorcinol (TIR) has revealed significant findings, particularly in the realm of solid solution formation with isostructural molecules. This research has been pivotal in understanding the crystallographic behavior of TIR and its ability to form binary crystalline systems.

Detailed Research Findings

Research has demonstrated that this compound is capable of forming 1:1 binary solid solutions with other triiodinated benzene (B151609) derivatives, namely 2,4,6-triiodophenol (B146134) (TIP) and 2,4,6-triiodophloroglucinol (TIG). The formation of these solid solutions is attributed to the high degree of structural similarity, or isostructurality, between these molecules.

This compound itself has been shown to exhibit dimorphism, crystallizing in both an orthorhombic (TIR-O) and a monoclinic (TIR-M) polymorphic form. The orthorhombic form is isostructural with 1,3,5-triiodobenzene, while the monoclinic form shares structural similarities with 1,3,5-trifluoro-2,4,6-triiodobenzene.

The successful formation of solid solutions was confirmed through single-crystal X-ray diffraction. When equimolar amounts of TIR and TIP were dissolved in chloroform, 1:1 solid-solution single crystals were obtained. Similarly, a 1:1 solid solution of TIR and TIG was achieved. These solid solutions crystallize in the orthorhombic space group P2₁2₁2₁, which is consistent with the TIR-O polymorphic form. The shared crystallography underscores the compatibility of these molecules within a single crystal lattice.

The primary intermolecular interactions governing the crystal packing in these solid solutions are inter-halogen I···I interactions. In the monoclinic polymorphs of TIR and TIG, tandem O–H···O hydrogen bonds are also observed, in addition to the iodine interactions. The formation of these solid solutions highlights a rare instance of molecules that are both polymorphic and exhibit isostructurality, allowing for the formation of mixed crystals.

To date, the comprehensive study of this compound's multicomponent crystalline forms has predominantly focused on these isostructural solid solutions. Extensive searches of crystallographic databases and the scientific literature have not yielded specific examples of cocrystals of this compound with other common co-formers. This suggests that the current body of research is concentrated on its ability to form solid solutions with structurally analogous compounds.

Data Tables

The crystallographic data for the binary solid solutions of this compound are summarized below.

Table 1: Crystallographic Data for this compound Solid Solutions

| System | Molecular Ratio | Crystal System | Space Group |

| TIR + TIP | 1:1 | Orthorhombic | P2₁2₁2₁ |

| TIR + TIG | 1:1 | Orthorhombic | P2₁2₁2₁ |

Computational Chemistry Approaches in Triiodoresorcinol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netuctm.edu It has become a popular and versatile method in computational chemistry. researchgate.net The theory is based on using the spatially dependent electron density as the fundamental variable, rather than the complex many-electron wave function. reddit.com This approach allows for the calculation of a molecule's total energy and, from that, the prediction of its stable geometric arrangement of atoms—its molecular geometry. atomistica.online

For a molecule like triiodoresorcinol, DFT calculations would begin with an initial guess of the molecular structure. The program then systematically adjusts the positions of the atoms to find the arrangement with the lowest total energy. uctm.eduatomistica.online This process, known as geometry optimization, results in a prediction of the most stable three-dimensional structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles. uctm.edu The accuracy of these predictions depends heavily on the choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ), which are mathematical descriptions of the electrons and their spatial distribution. researchgate.netnih.gov The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum. uctm.edu

Although specific DFT studies on this compound are not widely published, the methodology is well-established. For instance, studies on other halogenated or phenolic compounds demonstrate that a flexible basis set combined with a functional that accounts for electron correlation, such as B3LYP/6-31+G*, is often required for an accurate description of the ground state molecular geometry. researchgate.net

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to verify molecular structures.

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, used in conjunction with DFT, is a powerful approach for calculating nuclear magnetic resonance (NMR) shielding tensors. nih.gov From these tensors, chemical shifts (δ) can be predicted. These calculations are valuable for assigning experimental NMR signals to specific nuclei within the molecule and can help identify geometric isomers. mdpi.commdpi.com The accuracy of predicted shifts can be high, though it depends on the chosen functional and basis set. mdpi.comaps.org For heavy atoms like iodine, relativistic effects can become significant and may require specialized computational approaches for the highest accuracy. scm.com

Below is an illustrative table of how DFT-predicted NMR data for this compound might be presented. The values are hypothetical, based on typical ranges for similar aromatic compounds.

Illustrative Predicted NMR Chemical Shifts for this compound (Note: These values are for demonstration purposes and are not from actual calculations on this compound.)

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

|---|---|---|

| C1-OH | 155.8 | - |

| C2-I | 90.5 | - |

| C3-OH | 154.9 | - |

| C4-I | 92.1 | - |

| C5-H | 118.3 | 7.8 |

| C6-I | 91.2 | - |

| O-H (at C1) | - | 5.9 |

| O-H (at C3) | - | 6.1 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. spectroscopyonline.comscirp.org Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. Because the calculations are based on a harmonic oscillator approximation, the predicted frequencies are often systematically higher than experimental values. To correct for this, they are typically multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. nih.govresearchgate.netnist.gov Comparing the scaled theoretical spectrum with an experimental one is a common method for confirming the structure of a synthesized compound. spectroscopyonline.com

The following table illustrates what a partial list of calculated vibrational frequencies for this compound might look like.

Illustrative Predicted Vibrational Frequencies for this compound (Note: These values are for demonstration purposes and are not from actual calculations on this compound.)

| Vibrational Mode Description | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |

|---|---|---|

| O-H Stretch (phenolic) | 3715 | 3566 |

| C-H Stretch (aromatic) | 3150 | 3024 |

| C=C Stretch (aromatic ring) | 1610 | 1546 |

| C-O Stretch | 1325 | 1272 |

| C-I Stretch | 650 | 624 |

Frontier Molecular Orbital (FMO) theory is a model used to describe and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). taylorandfrancis.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive.

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would help predict how it might interact with other reagents. For example, the locations of the HOMO could indicate the most likely sites for electrophilic attack on the molecule, while the LUMO distribution would suggest the most probable sites for nucleophilic attack. malayajournal.org

In addition to FMO analysis, conceptual DFT provides a framework for calculating various reactivity indices . These numerical descriptors quantify aspects of reactivity. mdpi.comresearchgate.netnih.gov Key global indices include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity (ω): An index of a molecule's ability to act as an electrophile. mdpi.com

Nucleophilicity (N): An index of a molecule's ability to act as a nucleophile. mdpi.com

Local reactivity indices, such as Fukui functions or Parr functions, can be calculated for each atom in the molecule to predict the specific sites where reactions are most likely to occur. mdpi.comchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system. wikipedia.orgnih.gov This approach is particularly useful for conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies. nih.govgoogle.comprinceton.edu

For a relatively flexible molecule like this compound, which has rotatable hydroxyl groups, MD simulations can explore its conformational landscape. The simulation would track the positions of all atoms over a period of time, revealing the preferred orientations of the hydroxyl groups and the flexibility of the molecule. nih.govnih.gov This is crucial because a molecule's conformation can significantly affect its biological activity and how it interacts with other molecules. nih.gov

MD simulations are also powerful for studying intermolecular interactions. By simulating this compound in a solvent (like water) or in the presence of other molecules, one can observe how it forms hydrogen bonds, halogen bonds, or other non-covalent interactions. nih.govrsc.orgmdpi.com This provides insight into its solubility, aggregation behavior, and potential binding to biological targets. nih.gov The stability of these interactions can be analyzed by monitoring properties like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms over the course of the simulation. rsc.orgnih.gov

Computational Studies of Reaction Mechanisms and Transition States in this compound Synthesis

Computational chemistry is a valuable tool for elucidating the detailed pathways of chemical reactions, including those used to synthesize this compound. ucm.ese3s-conferences.org The synthesis of this compound typically involves the electrophilic substitution of resorcinol (B1680541) with an iodine source. DFT calculations can be used to model the entire reaction mechanism step-by-step.

A key aspect of these studies is the location of transition states (TS) . A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products. researchgate.net Finding the TS structure is computationally challenging but provides critical information about the reaction's feasibility and rate. researchgate.netreddit.comchemrxiv.org By calculating the energies of the reactants, transition states, and products, chemists can determine the activation energy of each step in the synthesis. rsc.org This helps to understand why a particular reaction pathway is favored over others and can guide the optimization of reaction conditions. e3s-conferences.org For example, computational studies on other reactions have successfully explained regioselectivity by comparing the activation barriers of different possible reaction pathways. rsc.orgchemrxiv.org

Predictive Modeling of Solid-State Packing and Polymorphism

The arrangement of molecules in a solid crystal lattice, known as crystal packing, determines many of the material's physical properties. Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs can have different stabilities, solubilities, and melting points, which is of critical importance in industries like pharmaceuticals. xtalpi.com

Crystal Structure Prediction (CSP) is a computational field dedicated to predicting the possible crystal structures of a compound based only on its molecular structure. researchgate.neteyesopen.comwikipedia.org CSP methods work by generating a vast number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. wikipedia.org This search involves exploring different space groups and molecular orientations to find the most energetically favorable structures. eyesopen.com While challenging, especially for flexible molecules, advances in computational power and methods, including those utilizing machine learning, are making CSP increasingly reliable. eyesopen.comarxiv.org

A search of crystallographic literature indicates the existence of experimental crystal data for this compound, which can serve as a benchmark for CSP studies. researchgate.net A computational CSP study on this compound would aim to find not only the known experimental structure but also to predict other potentially stable, yet undiscovered, polymorphs. xtalpi.com Such a study would provide a comprehensive map of its solid-form landscape, helping to mitigate risks associated with the unexpected appearance of a different polymorph during manufacturing or storage. scm.com

Advanced Analytical Methodologies for Triiodoresorcinol Quantification and Purity Assessment

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Triiodoresorcinol. advancechemjournal.comopenaccessjournals.comwikipedia.org Its versatility and efficiency make it ideal for separating, identifying, and quantifying the compound in complex mixtures. openaccessjournals.com

Optimization of Chromatographic Conditions for Separation and Detection

The successful separation of this compound from related substances and impurities by HPLC hinges on the meticulous optimization of chromatographic conditions. mdpi.comlibretexts.org Key parameters that are systematically adjusted include the mobile phase composition, stationary phase chemistry, column temperature, and flow rate. drawellanalytical.com

A study focused on the determination of 2,4,6-triiodoresorcinol (B104771) (I3R) and other reaction byproducts in the color additive FD&C Red No. 3 (erythrosine) highlights the importance of solvent choice. researchgate.netnih.gov Due to the rapid decomposition of this compound in aqueous solutions, the samples were dissolved in methanol (B129727) for analysis. researchgate.netnih.gov This approach, combined with performing the analysis on freshly prepared solutions, proved crucial for obtaining accurate and reproducible results. researchgate.netnih.gov

The development of a rapid HPLC method for the simultaneous analysis of multiple compounds often involves a multivariate optimization approach, such as a Box-Behnken design. mdpi.comnih.gov This statistical tool allows for the efficient exploration of the effects of various factors—like mobile phase pH, acetonitrile (B52724) concentration, and flow rate—on the separation, leading to an optimized method with fewer experimental runs. mdpi.com

For the separation of this compound and its related impurities, a typical HPLC system might employ a C18 column, a popular choice for reversed-phase chromatography. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297), to control the pH and ionic strength. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve optimal separation of compounds with a wide range of polarities. researchgate.net

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Shim-pack XR-ODS (3.0 mm i.d × 75 mm, 2.2 μm) | researchgate.net |

| Mobile Phase | Gradient of 0.02 mol L−1 ammonium acetate buffer (pH 4.5) and methanol | researchgate.net |

| Detection | UV/Vis or Mass Spectrometry | researchgate.net |

| Analysis Time | Approximately 50 minutes total cycle, with this compound and intermediates detected around 16 minutes | researchgate.netnih.gov |

Integration with Mass Spectrometry (HPLC-MS) for Enhanced Specificity

To further enhance the specificity and sensitivity of this compound analysis, HPLC is often coupled with mass spectrometry (MS). irb.hrmeasurlabs.commpi-bremen.de This hyphenated technique, known as HPLC-MS, combines the powerful separation capabilities of HPLC with the precise mass detection of MS, allowing for the unambiguous identification and quantification of the target analyte and its impurities. measurlabs.comnih.gov

In a typical HPLC-MS setup, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. measurlabs.com The molecules are then ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). irb.hr This provides not only retention time data from the HPLC but also molecular weight and fragmentation information from the MS, which is invaluable for structural elucidation of unknown impurities. irb.hrnih.gov

For instance, a method using HPLC-electrospray ionization-quadrupole ion trap-time-of-flight mass spectrometry (HPLC-ESI-QIT-TOF/MS) has been established for the analysis of impurities in erythrosine, a compound related to this compound. researchgate.net This advanced technique allows for the systematic study of fragmentation pathways, aiding in the identification of various impurities. researchgate.net

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of volatile and semi-volatile compounds. sigmaaldrich.comopenaccessjournals.comijpsjournal.com For the analysis of this compound, which is a relatively non-volatile compound, derivatization may be necessary to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.com This process involves chemically modifying the analyte to produce a more volatile derivative. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. openaccessjournals.com Separation is achieved based on the differential partitioning of the compounds between the stationary phase and the mobile phase. openaccessjournals.com GC can be a valuable tool for impurity profiling, particularly for identifying volatile organic impurities that may be present in the this compound sample. ijpsjournal.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods that offers extremely high resolution and efficiency. wikipedia.orgdiva-portal.org In CE, analytes are separated within a narrow, fused-silica capillary filled with an electrolyte solution under the influence of a high-voltage electric field. wikipedia.org The separation is based on differences in the analytes' charge-to-size ratio and their interaction with the electrolyte and the capillary wall. diva-portal.org

Different modes of CE, such as capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and capillary gel electrophoresis (CGE), can be employed depending on the nature of the analytes. wikipedia.orgclinicallab.com For the analysis of this compound and its impurities, CZE or MEKC would likely be the most suitable modes. nih.gov CE methods are known for their short analysis times, low sample and reagent consumption, and high separation efficiency, often exceeding that of HPLC. wikipedia.orgnih.gov

Chemometric Approaches for Multivariate Spectroscopic Data Analysis of this compound Mixtures

Spectroscopic techniques, such as UV-Vis and infrared spectroscopy, can generate large and complex datasets when analyzing mixtures containing this compound. frontiersin.org Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful chemical information from this multivariate data. researchgate.net

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are powerful chemometric tools. spectroscopyonline.comresearchgate.net PCA can be used for exploratory data analysis to identify patterns and relationships between samples, while PLS can be used to build predictive models for quantifying the concentration of this compound in the presence of other components. spectroscopyonline.comresearchgate.net These methods can help in understanding the sources of variability in a process and in developing robust analytical methods. osti.gov

Impurity Profiling and Trace Analysis of this compound in Chemical Products

Impurity profiling is a critical aspect of quality control for any chemical substance, including this compound. ajprd.commt.com It involves the identification and quantification of all potential impurities, which can originate from starting materials, by-products of the synthesis, or degradation products. ijrti.org Regulatory agencies such as the FDA have stringent requirements for the reporting and control of impurities in pharmaceutical products. mt.com

Trace analysis techniques are employed to detect and quantify impurities present at very low levels. nusmods.comnih.gov Highly sensitive methods like HPLC-MS are often necessary to meet the detection limits required for trace impurity analysis. biomedres.usphytolab.com A specification for this compound in a particular product, for instance, might set a limit of not more than 0.2 percent. wikimedia.org The development of reliable and validated analytical methods is crucial for ensuring that the levels of impurities in this compound products are within acceptable limits, thereby guaranteeing their quality and safety. arastirmax.com

Q & A

Q. How to design a study investigating this compound’s mechanism of action in oxidative stress pathways?

- Methodological Answer :

- Hypothesis : this compound scavenges ROS via iodine-mediated redox cycling.

- Methods :

ROS assays : DCFH-DA fluorescence in treated vs. untreated cells.

Gene expression : qPCR for Nrf2, SOD1.

Structural analysis : DFT calculations to predict electron-transfer sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.